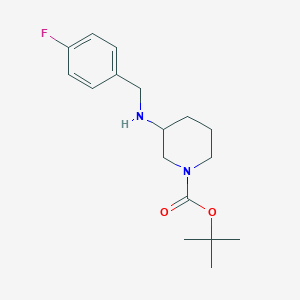

1-Boc-3-(4-fluoro-benzylamino)-piperidine

Beschreibung

Significance of Piperidine (B6355638) Scaffolds in Modern Chemical Biology and Drug Discovery

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in pharmaceuticals and biologically active compounds. chemicalbook.com Its prevalence is a testament to its versatility and favorable physicochemical properties. Piperidine-containing compounds are integral to more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents. acrotein.com

The significance of the piperidine scaffold can be attributed to several key factors:

Structural Versatility: The saturated, sp3-hybridized nature of the piperidine ring allows it to adopt well-defined three-dimensional conformations, primarily a stable chair conformation. This enables chemists to introduce substituents at various positions with precise stereochemical control, which is crucial for optimizing interactions with biological targets like enzymes and receptors. mdpi.com

Synthetic Accessibility: A vast and well-established body of synthetic methodologies exists for the construction and functionalization of the piperidine ring, making it a readily accessible building block for medicinal chemists.

These attributes make the piperidine scaffold a privileged structure in drug discovery, consistently appearing in blockbuster drugs and serving as a foundational element in the design of new therapeutic agents. chemicalbook.comachemblock.com The introduction of chiral piperidine scaffolds, in particular, has been shown to enhance biological activities, improve pharmacokinetic properties, and reduce toxicity. nih.gov

Strategic Importance of Fluorine Introduction in Bioactive Molecules

The incorporation of fluorine into drug candidates has become a widespread and powerful strategy in medicinal chemistry over the past several decades. Approximately 20% of all commercialized pharmaceuticals contain at least one fluorine atom, a figure that underscores the profound impact of this element on molecular properties. nih.govgoogle.com The strategic introduction of fluorine is not arbitrary; it is a deliberate tactic to enhance a molecule's drug-like qualities. nih.gov

Key advantages of incorporating fluorine include:

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation (often by cytochrome P450 enzymes) can block this metabolic pathway, thereby increasing the drug's half-life and bioavailability. mdpi.comcaymanchem.com

Modulation of Physicochemical Properties: Fluorine is the most electronegative element, and its introduction can significantly alter the acidity or basicity (pKa) of nearby functional groups. nih.gov This can be used to optimize a drug's absorption and distribution profile. Furthermore, fluorination often increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes. nih.gov

Enhanced Binding Affinity: The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions. In some cases, replacing a hydrogen atom with fluorine leads to a conformational change that is more favorable for binding to a target protein, thus increasing the compound's potency. caymanchem.com

The unique properties of fluorine—its small size (similar to hydrogen), high electronegativity, and the strength of the C-F bond—make it a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. mdpi.comcaymanchem.com

Overview of 1-Boc-3-(4-fluoro-benzylamino)-piperidine as a Representative Piperidine Derivative for Academic Investigation

While extensive research on the specific compound 1-Boc-3-(4-fluoro-benzylamino)-piperidine is not widely available in published literature, its structure represents a confluence of the significant motifs discussed above, making it an exemplary molecule for academic and discovery research. It serves as a valuable building block, or synthetic intermediate, for the creation of more complex molecules.

Structurally, the compound is composed of three key components:

A piperidine ring substituted at the 3-position , providing a versatile and conformationally defined scaffold.

A 4-fluorobenzyl group , which introduces the strategically important fluorine atom on an aromatic ring, poised to influence metabolic stability and target interactions.

A tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen. The Boc group is a standard tool in organic synthesis that deactivates the nitrogen's reactivity, preventing it from participating in unwanted side reactions while other parts of the molecule are being modified. It can be readily removed under specific acidic conditions when the nitrogen's reactivity is desired for a subsequent synthetic step.

The logical synthesis of this compound would likely involve the reductive amination of 1-Boc-3-piperidone with 4-fluorobenzylamine (B26447). This common and efficient reaction highlights its accessibility for research purposes.

As an object of academic investigation, 1-Boc-3-(4-fluoro-benzylamino)-piperidine is an ideal candidate for inclusion in chemical libraries used for high-throughput screening in drug discovery campaigns. The combination of the privileged piperidine scaffold and the bioisosteric fluorine atom makes it and its future derivatives attractive for exploring structure-activity relationships (SAR) for a wide range of biological targets.

Below are the key chemical properties of this compound, derived from its structure.

| Property | Value |

| IUPAC Name | tert-butyl 3-((4-fluorobenzyl)amino)piperidine-1-carboxylate |

| Molecular Formula | C₁₇H₂₅FN₂O₂ |

| Molecular Weight | 308.39 g/mol |

| Canonical SMILES | C1C(C(CN(C1)C(=O)OC(C)(C)C)NCC2=CC=C(C=C2)F) |

| InChI Key | Based on its structure, a unique key would be generated. |

Eigenschaften

CAS-Nummer |

887584-96-5 |

|---|---|

Molekularformel |

C17H25FN2O2 |

Molekulargewicht |

308.4 g/mol |

IUPAC-Name |

tert-butyl 3-[(4-fluorophenyl)methylamino]piperidine-1-carboxylate |

InChI |

InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-4-5-15(12-20)19-11-13-6-8-14(18)9-7-13/h6-9,15,19H,4-5,10-12H2,1-3H3 |

InChI-Schlüssel |

PEYGKVHAIBEIBV-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=C(C=C2)F |

Herkunft des Produkts |

United States |

Spectroscopic and Structural Characterization in Academic Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For 1-Boc-3-(4-fluoro-benzylamino)-piperidine, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, are employed to assign all proton and carbon signals and to determine the molecule's preferred conformation.

The piperidine (B6355638) ring is known to adopt a chair conformation to minimize steric strain. ias.ac.in The orientation of the substituents on this ring—whether they are in an axial or equatorial position—can be determined primarily from the coupling constants (J-values) of the piperidine ring protons in the ¹H NMR spectrum. Large coupling constants (typically 10-13 Hz) are indicative of a diaxial relationship between adjacent protons, while smaller couplings (2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.

In the case of 1-Boc-3-(4-fluoro-benzylamino)-piperidine, the large substituents at positions 1 and 3 are expected to preferentially occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions. The presence of the bulky tert-butoxycarbonyl (Boc) group on the nitrogen significantly influences the ring's dynamics. researchgate.netnih.gov At room temperature, the rotation around the carbamate (B1207046) C–N bond can be slow on the NMR timescale, leading to broadened signals or even the appearance of two distinct sets of signals for the piperidine ring protons and carbons near the nitrogen atom. researchgate.net

Advanced 2D NMR experiments are crucial for definitive assignments:

COSY (Correlation Spectroscopy) establishes proton-proton coupling networks, helping to trace the connectivity within the piperidine ring and the benzyl (B1604629) group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for assigning quaternary carbons like those in the Boc and aromatic groups.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. For instance, NOE correlations could confirm the relative orientation of the substituents on the piperidine ring. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for 1-Boc-3-(4-fluoro-benzylamino)-piperidine (in CDCl₃)

| ¹H NMR | ¹³C NMR | ||

| Position | δ (ppm) | Position | δ (ppm) |

| Aromatic-H | 7.25 (dd) | Aromatic-C (C-F) | 162.0 (d) |

| Aromatic-H | 6.98 (t) | Aromatic-C (quart.) | 135.1 (d) |

| Benzyl-CH₂ | 3.78 (s) | Aromatic-CH | 129.5 (d) |

| Piperidine-H (axial) | 2.80 - 2.95 (m) | Aromatic-CH | 115.2 (d) |

| Piperidine-H (equatorial) | 3.90 - 4.10 (m) | Piperidine-C2, C6 | ~44.5 |

| Piperidine-H3 | ~3.05 (m) | Piperidine-C3 | ~55.0 |

| Piperidine-H (axial) | 1.45 - 1.60 (m) | Piperidine-C4, C5 | ~25.0, ~31.0 |

| Piperidine-H (equatorial) | 1.85 - 2.00 (m) | Benzyl-CH₂ | 50.8 |

| Boc-C(CH₃)₃ | 1.46 (s) | Boc C=O | 154.8 |

| Boc C (CH₃)₃ | 79.5 | ||

| Boc C(C H₃)₃ | 28.4 |

Note: This table presents expected chemical shift ranges and multiplicities (s=singlet, d=doublet, t=triplet, m=multiplet) based on analogous structures. Actual values may vary. Fluorine coupling is denoted by (d).

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight and elemental composition of a compound and providing structural information through fragmentation patterns. For 1-Boc-3-(4-fluoro-benzylamino)-piperidine (Molecular Formula: C₁₇H₂₅FN₂O₂; Molecular Weight: 308.39 g/mol ), techniques like Electrospray Ionization (ESI) are typically used to generate the protonated molecular ion [M+H]⁺ at m/z 309.

The fragmentation of N-Boc protected compounds is well-characterized. doaj.org Under collision-induced dissociation (CID) in MS/MS experiments, the Boc group undergoes characteristic losses. The most common fragmentation pathways include:

Loss of isobutylene (B52900) (C₄H₈, 56 Da): The protonated molecule loses a neutral isobutylene molecule, leading to a carbamic acid intermediate which can subsequently lose carbon dioxide.

Loss of the entire Boc group (C₅H₈O₂, 100 Da): This involves the loss of both isobutylene and carbon dioxide.

Loss of a tert-butyl radical (C₄H₉, 57 Da): This results in an ion representing the rest of the molecule.

Further fragmentation can occur at the benzylamino side chain. A common cleavage is the benzylic C-N bond, which would result in the formation of a tropylium (B1234903) ion or a fluorotropylium ion (m/z 109), a characteristic fragment for benzyl derivatives. Analysis of these fragments allows for the confirmation of the different structural components of the molecule. nih.gov

Table 2: Expected Mass Spectrometry Fragments for 1-Boc-3-(4-fluoro-benzylamino)-piperidine

| m/z | Proposed Fragment | Description |

| 309 | [M+H]⁺ | Protonated molecular ion |

| 253 | [M+H - C₄H₈]⁺ | Loss of isobutylene from Boc group |

| 209 | [M+H - C₅H₉O₂]⁺ | Loss of entire Boc group |

| 109 | [C₇H₆F]⁺ | 4-Fluorobenzyl cation or fluorotropylium ion |

| 100 | [C₅H₁₂N₂]⁺ | Piperidine diamine fragment after loss of side chain and Boc group |

| 57 | [C₄H₉]⁺ | tert-Butyl cation |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and conformational details. While a specific crystal structure for 1-Boc-3-(4-fluoro-benzylamino)-piperidine is not publicly available in the primary literature, analysis of analogs provides a strong basis for predicting its solid-state conformation. researchgate.net

If a suitable single crystal were grown, an X-ray diffraction experiment would be expected to confirm the following features:

Piperidine Ring Conformation: The piperidine ring would almost certainly adopt a chair conformation.

Substituent Orientation: The analysis would unambiguously show the 1-Boc and 3-(4-fluoro-benzylamino) groups in equatorial positions to minimize steric hindrance.

Bond Parameters: Precise measurements of C-N, C-C, C-O, and C-F bond lengths and angles would be obtained, allowing for comparison with theoretical models.

Intermolecular Interactions: The crystal packing would reveal any significant intermolecular forces, such as hydrogen bonding between the amine N-H group and the carbonyl oxygen of the Boc group on an adjacent molecule, which can influence the physical properties of the compound.

This solid-state data provides a crucial benchmark for comparison with computational models and the conformational preferences observed in solution by NMR. researchgate.net

Structure Activity Relationship Sar Studies of 1 Boc 3 4 Fluoro Benzylamino Piperidine and Analogous Fluorinated Piperidine Scaffolds

Impact of Piperidine (B6355638) Ring Substitution Patterns on Molecular Interactions

The piperidine ring is a prevalent scaffold in pharmaceuticals due to its ability to adopt well-defined chair and boat conformations, which can orient substituents in precise spatial arrangements for optimal interaction with biological targets. nih.govias.ac.in The substitution pattern on this six-membered ring is a critical determinant of a molecule's biological activity. acs.orgnih.gov

Variations in the substitution on the piperidine ring can significantly alter a compound's steric and electronic properties, thereby influencing its binding affinity and selectivity for a target. researchgate.netmdpi.com For instance, the position and nature of substituents can dictate the molecule's ability to form key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions within a receptor's binding pocket. mdpi.com In the context of 1-Boc-3-(4-fluoro-benzylamino)-piperidine, the 3-amino substitution pattern is crucial for presenting the fluorobenzyl moiety in a specific orientation for target engagement. Studies on related 3,6-disubstituted piperidine analogues have shown that this constrained structure can provide valuable insights into the bioactive conformations necessary for high-affinity binding to transporters. nih.gov

The piperidine moiety is often a critical structural element for activity at various receptors. Research comparing piperidine and piperazine (B1678402) cores has demonstrated that the piperidine ring can be influential for activity at certain targets, such as the σ₁ receptor, while maintaining affinity for others, like the H₃ receptor. nih.gov The inherent flexibility and conformational possibilities of the piperidine ring allow it to serve as a versatile scaffold, enabling the optimization of a drug's three-dimensional structure for improved physical and biological properties. mdpi.comresearchgate.net

| Substitution Position | Potential Impact on Molecular Interactions | Example from SAR Studies |

|---|---|---|

| Position 3 | Orients key binding groups (e.g., benzylamino) for interaction with the target. | In 1-Boc-3-(4-fluoro-benzylamino)-piperidine, this position directs the fluorobenzyl group. |

| Position 4 | Can influence the overall shape and polarity of the molecule. | Studies on 4-substituted piperidines show that polar substituents can alter conformational preferences upon protonation. nih.gov |

| Positions 2 and 6 | Can introduce steric hindrance, affecting the orientation of other substituents and the overall conformation. | In some piperidin-4-ones, bulky aryl groups at C-2 and C-6 enforce a chair conformation with equatorial orientations. ias.ac.in |

Influence of the N-Boc Group on Conformational Landscape and Receptor Binding

The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen plays a significant role beyond simply preventing N-alkylation. Its steric bulk and electronic properties can profoundly influence the conformational equilibrium of the piperidine ring and, consequently, its interaction with biological targets. The presence of the N-Boc group can restrict the rotation around the C-N bond, leading to a more defined conformational landscape. researchgate.net

This conformational restriction can be advantageous in drug design, as it can lock the molecule into a bioactive conformation, thereby increasing affinity for the target receptor. However, the bulky N-Boc group can also introduce steric hindrance that may prevent the molecule from fitting into a binding pocket. nih.govacs.org Therefore, the presence or absence of the N-Boc group is a critical consideration in SAR studies. In some cases, the free piperidine amine is essential for activity, and Boc protection completely abolishes it. nih.govacs.org

The N-Boc group enhances the stability of the piperidine scaffold and allows for selective modifications at other positions. Its influence on the conformational behavior of the ring has been a subject of computational and experimental studies, which have shown that it can affect the preference for axial or equatorial positioning of other substituents. d-nb.info The slow rotation of the carbamate (B1207046) C-N bond in the Boc group can also be observed in NMR studies, indicating its significant impact on the molecule's dynamic behavior in solution. researchgate.net

Modulation of Biological Activity by Fluorine Substitution on the Benzylamino Moiety

Fluorine has become a key element in drug design due to its unique properties. Its small size, high electronegativity, and ability to form strong bonds with carbon make it a valuable tool for modulating a molecule's physicochemical and biological properties. researchgate.netmdpi.com

The position of the fluorine atom on the benzylamino aromatic ring—ortho, meta, or para—can have a dramatic effect on the molecule's biological activity. This is due to the distinct electronic and steric environments created by the fluorine atom at each position. For 1-Boc-3-(4-fluoro-benzylamino)-piperidine, the fluorine is in the para position.

Ortho-substitution: Placing a fluorine atom in the ortho position can induce a specific conformation of the benzylamino group through steric interactions or by forming intramolecular hydrogen bonds. This can pre-organize the ligand into a bioactive conformation.

Studies on various classes of compounds have consistently shown that the location of fluorine substitution is a critical determinant of potency and selectivity. nih.gov

The substitution of hydrogen with fluorine introduces minimal steric bulk, as the van der Waals radius of fluorine (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å). tandfonline.com This allows fluorine to act as a hydrogen mimic in many cases, causing minimal steric perturbations within a binding site. tandfonline.com However, the potent electronic effects of fluorine are its most significant contribution to ligand-target recognition. benthamscience.comdntb.gov.ua

The high electronegativity of fluorine creates a strong C-F bond dipole, which can lead to favorable electrostatic interactions with the target protein, including dipole-dipole and multipolar interactions. nih.gov While the C-F bond is a poor hydrogen bond acceptor, it can influence the hydrogen-bonding potential of neighboring functional groups. nih.govacs.org Furthermore, fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in a receptor. researchgate.netbenthamscience.com The electronic-withdrawing nature of fluorine can also lower the pKa of nearby amines, which can affect the ionization state of the molecule at physiological pH and, consequently, its binding properties. tandfonline.com

| Property of Fluorine | Contribution to Ligand-Target Recognition | Reference |

|---|---|---|

| Small van der Waals Radius | Acts as a hydrogen mimic with minimal steric hindrance. | tandfonline.com |

| High Electronegativity | Creates a strong C-F bond dipole, leading to favorable electrostatic and multipolar interactions. | nih.gov |

| Increased Lipophilicity | Enhances membrane permeability and hydrophobic interactions. | researchgate.netbenthamscience.com |

| Electron-Withdrawing Effect | Modulates the pKa of nearby functional groups, affecting ionization state and binding. | tandfonline.com |

Conformational Analysis and Bioactivity Correlation

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. A molecule must adopt a specific conformation to bind effectively to its target. Therefore, understanding the preferred conformers of 1-Boc-3-(4-fluoro-benzylamino)-piperidine and its analogs is essential for elucidating their SAR.

The conformational preferences of piperidine rings can be determined using a combination of experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling. ias.ac.innih.gov For fluorinated piperidines, the analysis of ³J(¹⁹F,¹H) coupling constants in NMR experiments is a powerful tool for determining the relative orientation of the fluorine atom(s). nih.gov

Studies have shown that in fluorinated piperidines, there can be a preference for the fluorine atom to occupy an axial position, which is contrary to the general preference for bulky substituents to be in the equatorial position. nih.govresearchgate.net This "axial-F preference" can be attributed to stabilizing hyperconjugation and charge-dipole interactions. nih.gov The polarity of the solvent can also play a significant role in the conformational equilibrium, with more polar solvents sometimes favoring a different conformer. d-nb.info For 1-Boc-3-(4-fluoro-benzylamino)-piperidine, the interplay between the bulky N-Boc group, the 3-substituent, and the piperidine ring itself will dictate the preferred chair conformation and the axial or equatorial orientation of the benzylamino group. This preferred conformation in solution is likely to be closely related to the bioactive conformation at the target receptor. nih.govbenthamscience.comnih.gov

Stereoelectronic Effects and Conformational Preferences of Fluorine Atoms (e.g., Axial-F Preference)

The introduction of fluorine into the piperidine ring significantly influences its conformational equilibrium, often leading to a preference for the fluorine atom to occupy an axial position, a phenomenon known as the axial-F preference. This preference is a departure from the typical expectation for bulky substituents, which generally favor the more sterically spacious equatorial position. The underlying drivers for this axial preference are deeply rooted in stereoelectronic effects, primarily charge-dipole interactions and hyperconjugation.

In the protonated state of a fluorinated piperidine, a significant charge-dipole interaction can occur between the positively charged nitrogen atom and the electronegative fluorine atom. This interaction is maximized when the fluorine atom is in the axial position, bringing it into closer proximity to the nitrogen. This stabilizing electrostatic interaction can be a dominant factor in determining the conformational landscape of the molecule.

Hyperconjugation also plays a crucial role. Specifically, the donation of electron density from an anti-periplanar C-H bond into the antibonding σ* orbital of the C-F bond (σCH → σ*CF) contributes to the stabilization of the axial conformer. This interaction is geometrically favored when the fluorine atom is in the axial orientation. The interplay of these stereoelectronic forces often outweighs steric considerations, leading to the observed axial-F preference.

Table 1: Factors Influencing the Conformational Preferences of Fluorinated Piperidine Derivatives

| Factor | Description | Influence on Fluorine Position |

|---|---|---|

| Charge-Dipole Interactions | Electrostatic attraction between the electronegative fluorine and a positively charged nitrogen atom. | Favors axial orientation to minimize the distance between the interacting atoms. |

| Hyperconjugation | Electron donation from anti-periplanar C-H bonds into the antibonding σ* orbital of the C-F bond. | Stabilizes the axial conformer where the geometric alignment is optimal. |

| Dipole Minimization | The overall molecular dipole moment can be influenced by the position of the fluorine atom. | The preferred conformation may be the one that minimizes the overall dipole moment, which can be solvent-dependent. |

| Steric Repulsion | The classical steric hindrance between the fluorine atom and other axial substituents. | Generally favors the equatorial position to reduce steric strain. |

Role of Solvent Polarity in Conformational Behavior

The conformational equilibrium of fluorinated piperidines is not static and can be significantly influenced by the surrounding environment, particularly the polarity of the solvent. The choice of solvent can modulate the strength of the intramolecular interactions that govern the axial versus equatorial preference of the fluorine atom.

In nonpolar solvents, the intrinsic stereoelectronic effects, such as charge-dipole interactions and hyperconjugation, are the primary determinants of conformational preference, often favoring the axial-F conformer. However, as the polarity of the solvent increases, the solvation of the molecule can play a more dominant role.

Polar solvents can stabilize conformers with larger dipole moments. In some cases, the equatorial conformer of a fluorinated piperidine may possess a larger molecular dipole moment than its axial counterpart. In such instances, increasing the solvent polarity can lead to a shift in the conformational equilibrium towards the equatorial conformer, as the energetic benefit of solvation outweighs the intramolecular stabilizing forces that favor the axial position. For example, studies on Boc-protected 3,5-difluoropiperidines have shown a distinct shift from a preference for the equatorial fluorine conformation in chloroform (B151607) (a less polar solvent) to the axial conformation in DMSO (a highly polar solvent). This highlights the critical role of solvent polarity in dictating the conformational behavior of these systems.

Table 2: Influence of Solvent Polarity on the Conformational Preference of Fluorine in Piperidine Derivatives

| Solvent | Dielectric Constant (ε) | General Effect on Fluorine Conformation | Rationale |

|---|---|---|---|

| Chloroform | 4.81 | Can favor either axial or equatorial depending on the specific substitution pattern and intramolecular forces. | In less polar environments, intrinsic stereoelectronic effects often dominate. |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Often enhances the preference for the more polar conformer, which can be the axial conformer. | Strong solvation of polar conformers can overcome other energetic barriers. |

Systematic Variations of the Benzylamino Side Chain for SAR Elucidation

While direct SAR studies on 1-Boc-3-(4-fluoro-benzylamino)-piperidine are not extensively documented in the public domain, we can infer potential trends from related N-benzylpiperidine and 3-aminopiperidine derivatives.

Substitution on the Phenyl Ring: The electronic nature of substituents on the phenyl ring can modulate the electron density of the aromatic system and the basicity of the amino group.

Electron-withdrawing groups (e.g., chloro, trifluoromethyl) can influence the pKa of the benzylamine (B48309) nitrogen and may engage in specific interactions within a receptor binding pocket.

Electron-donating groups (e.g., methoxy (B1213986), methyl) can enhance π-π stacking interactions or hydrophobic interactions.

Positional Isomerism: The position of the substituent on the phenyl ring (ortho, meta, or para) is crucial as it dictates the spatial orientation of the group and its ability to interact with specific regions of a binding site. The 4-fluoro substituent in the parent compound, for instance, occupies the para position, which can influence its interaction with the target protein.

Steric Bulk: The size of the substituent on the benzyl (B1604629) ring can also affect binding. Bulky substituents may either enhance binding through increased van der Waals interactions or cause steric hindrance, preventing optimal binding.

Table 3: Hypothetical SAR of Benzylamino Side Chain Variations

| R-Group on Benzyl Ring | Position | Potential Impact on Activity | Rationale |

|---|---|---|---|

| H | - | Baseline activity | Unsubstituted reference compound. |

| 4-Cl | para | May increase activity | Electron-withdrawing, can participate in halogen bonding. |

| 4-OCH₃ | para | May increase or decrease activity | Electron-donating, can form hydrogen bonds but adds steric bulk. |

| 2-CH₃ | ortho | May decrease activity | Potential for steric hindrance with the binding site. |

| 3-CF₃ | meta | May increase activity | Strong electron-withdrawing group, can alter electronic properties and lipophilicity. |

Biological Activity and Molecular Mechanisms of 1 Boc 3 4 Fluoro Benzylamino Piperidine Derivatives

General Pharmacological Relevance of Piperidine (B6355638) Derivatives as Bioactive Compounds

The piperidine nucleus is a pivotal cornerstone in drug discovery, with its derivatives demonstrating a vast array of pharmacological actions. researchgate.netijnrd.orgresearchgate.net These compounds are integral to the development of agents targeting a multitude of diseases. The significance of the piperidine ring lies in its ability to serve as a versatile scaffold, which can be modified to optimize pharmacokinetic and pharmacodynamic properties, enhancing therapeutic efficacy. pharmjournal.ruresearchgate.net

Piperidine derivatives have been successfully developed into drugs for various therapeutic applications, including:

Central Nervous System (CNS) Disorders: They are common in neurotropic drugs, such as analgesics (e.g., fentanyl), antipsychotics (e.g., haloperidol, risperidone), and treatments for Alzheimer's disease (e.g., donepezil). nih.govresearchgate.netijnrd.org

Cancer Therapy: Certain derivatives exhibit potent anticancer properties. ijnrd.orgresearchgate.net

Infectious Diseases: The scaffold is found in various antiviral, antimalarial, antimicrobial, and antifungal agents. researchgate.netijnrd.org

Other Conditions: The therapeutic reach of piperidine derivatives also extends to antihypertensive, anti-inflammatory, and anticoagulant medications. researchgate.netresearchgate.net

The widespread application of this heterocyclic system underscores its importance in medicinal chemistry and the continuous search for new, effective, and safe therapeutic agents. nih.govpharmjournal.ru

Investigation of Specific Biological Targets and Pathways

The diverse pharmacological effects of piperidine derivatives stem from their ability to interact with a wide range of biological targets, including receptors and enzymes, and to exhibit activity against various pathogens.

Based on general research into piperidine derivatives, these compounds have been shown to bind to numerous receptors, often with high affinity and selectivity. The specific interactions depend on the substitution patterns on the piperidine ring.

Sigma (σ) Receptors: Many piperidine derivatives show a high affinity for sigma receptors (σ1 and σ2). nih.govnih.gov The piperidine moiety is considered a critical structural element for dual affinity at histamine (B1213489) H3 and σ1 receptors. nih.gov Some derivatives exhibit high selectivity for the σ1 receptor over the σ2 receptor. nih.gov Computational studies have shown that the basic nitrogen atom of the piperidine ring is crucial for forming ionic interactions with key amino acid residues like Glu172 and Asp126 within the sigma 1 receptor binding site. rsc.orgnih.gov

Opioid Receptors: The piperidine core is a classic feature of many potent opioid analgesics, including fentanyl and its analogs. researchgate.net These compounds primarily target the mu (μ)-opioid receptor. researchgate.net The interaction often involves the core piperidine structure establishing contacts with receptor residues. researchgate.net

Dopamine (B1211576) Receptors: Piperidine-based compounds, such as the antipsychotic haloperidol, are known to interact with dopamine receptors. researchgate.net Research on various piperidine scaffolds has demonstrated their potential as modulators of the dopamine D4 receptor. researchgate.net

GABA Receptors: While direct binding data for simple piperidine derivatives on GABA receptors is less specific in the provided context, the broader class of CNS-active agents to which they belong often involves modulation of GABAergic systems. amazonaws.com

Adenosine (B11128) Receptors: Some piperidine derivatives have been investigated for their interaction with adenosine receptors, such as the A1 receptor, as a potential mechanism for antitumor activity. researchgate.net

The following table summarizes the receptor binding activities of various piperidine derivatives as reported in the literature.

| Derivative Class / Compound | Target Receptor(s) | Key Findings |

| Piperidine Derivatives | Histamine H3 / Sigma-1 (σ1) | The piperidine moiety is a key structural element for dual H3/σ1 receptor affinities. nih.gov |

| Aminoethyl-Substituted Piperidines | Sigma-1 (σ1) / Sigma-2 (σ2) | High affinity and selectivity for the σ1 receptor over the σ2 receptor were observed. nih.gov |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | Sigma-1 (σ1) | Potent σ1R agonist with high affinity (Ki = 3.2 nM), comparable to haloperidol. nih.gov |

| Fentanyl and Derivatives | Mu (μ)-Opioid Receptor | The core piperidine interacts with receptor residues, contributing to high-affinity binding. researchgate.net |

| Hydroxypiperidine Compounds | Dopamine D4 / Sigma-1 (σ1) | Moderate to high affinity for both D4 and σ1 receptors, with substitution patterns influencing selectivity. researchgate.net |

Piperidine derivatives have been identified as inhibitors of several key enzymes implicated in disease pathogenesis.

Acetylcholinesterase (AChE): The piperidine scaffold is present in donepezil, a well-known AChE inhibitor used for Alzheimer's disease. nih.gov Novel synthesized N-(2-(piperidine-1-yl)ethyl)benzamide derivatives have shown potent AChE inhibitory activity, with one fluorinated compound exhibiting an IC50 value of 13 nM, superior to the reference drug donepezil. nih.gov Molecular docking studies indicate that the carbonyl group of these inhibitors can form hydrogen bonds with key amino acids like tyrosine 121 in the enzyme's active site. nih.gov Other synthesized piperidine derivatives have also demonstrated strong, nanomolar inhibition of both acetylcholinesterase and butyrylcholinesterase (BuChE). ajchem-a.com

Tyrosinase: Certain 4-(4-fluorobenzyl)piperidine derivatives have been studied for their inhibitory effects on mushroom tyrosinase, an enzyme involved in melanin (B1238610) production and enzymatic browning. researchgate.net The inhibition of this enzyme has applications in cosmetics for skin whitening and in the food industry to prevent browning. researchgate.net

Other Kinases: While specific data on DCN1 and EGFR kinase inhibition by 1-Boc-3-(4-fluoro-benzylamino)-piperidine was not found, the broader class of heterocyclic compounds, including piperidines, is frequently explored for kinase inhibitory activity in cancer research. researchgate.net

A summary of enzyme inhibition by piperidine derivatives is presented below.

| Derivative Class / Compound | Target Enzyme | Activity / Potency (IC50) |

| N-(2-(piperidin-1-yl)ethyl)benzamide Derivatives | Acetylcholinesterase (AChE) | Compound 5d (ortho-fluoro substituted) showed an IC50 of 13 ± 2.1 nM. nih.gov |

| Substituted Piperidine Derivatives | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | Exhibited IC50 values in the low-nanomolar range. ajchem-a.com |

| 4-(4-fluorobenzyl)piperidine Derivatives | Mushroom Tyrosinase | Demonstrated inhibitory activity against the enzyme. researchgate.net |

The piperidine scaffold is a common feature in compounds developed for their anti-infective properties.

Antimicrobial/Antibacterial Activity: Various piperidin-4-one derivatives and their thiosemicarbazone counterparts have been synthesized and screened for antibacterial activity against strains like Staphylococcus aureus, E. coli, and Bacillus subtilis, showing good activity compared to the standard drug ampicillin. biomedpharmajournal.org Other studies have confirmed the antibacterial potential of novel piperidine derivatives. academicjournals.orgnih.gov

Antifungal Activity: Piperidin-4-one derivatives have also demonstrated antifungal activity against species such as Candida albicans and Aspergillus niger. biomedpharmajournal.orgacademicjournals.org Specifically, the hydrochloride salt of 1-benzyl-4-adamantancarbonyloxy piperidine showed potent activity against Cryptococcus neoformans. researchgate.net The inclusion of a piperidine scaffold has been shown to improve the fungicidal properties of benzaldehyde (B42025) thiosemicarbazide (B42300) analogs. ajchem-a.com

Antiviral Activity: Piperidine derivatives are being investigated for their antiviral properties. ijnrd.org For instance, compounds containing a piperidine moiety have been found to have activity against the influenza A virus by fitting into a lipophilic pocket of the M2 receptor. ijnrd.org The natural alkaloids aloperine (B1664794) and matrine, which contain fused piperidine rings, have also shown antiviral effects. nih.govencyclopedia.pub

The table below highlights the anti-infective activities of selected piperidine derivatives.

| Activity Type | Derivative Class / Compound | Target Organism(s) | Key Findings |

| Antibacterial | Piperidin-4-one Derivatives | S. aureus, E. coli, B. subtilis | Showed good activity when compared with ampicillin. biomedpharmajournal.org |

| Antifungal | 1-benzyl-4-adamantancarbonyloxy piperidine | Cryptococcus neoformans | Exhibited potent antifungal activity with low toxicity. researchgate.net |

| Antifungal | Benzaldehyde thiosemicarbazide analogs with piperidine | Fungal pathogens | The piperidine scaffold improved fungicidal properties. ajchem-a.com |

| Antiviral | Piperidine-containing compounds | Influenza A virus | The rigid piperidine structure fits well into the M2 receptor pocket. ijnrd.org |

| Antiviral | Aloperine and Matrine | Viruses | These natural alkaloids containing piperidine rings showed antiviral properties. nih.govencyclopedia.pub |

Elucidation of Molecular Mechanisms of Action

Understanding the specific interactions between piperidine-based ligands and their biological targets is crucial for rational drug design and development.

Molecular modeling and structural biology studies have provided insights into how piperidine derivatives bind to their targets at the atomic level.

Sigma-1 (σ1) Receptor: For piperidine-based σ1 receptor ligands, computational studies have identified key interactions. The protonated piperidine nitrogen atom is critical, forming a bidentate salt bridge with the carboxylate groups of residues Glu172 and Asp126. rsc.org Additionally, a π–cation interaction between the ionized nitrogen and a Phenylalanine residue (Phe107) can further stabilize the complex. rsc.org Molecular dynamics simulations have revealed that lipophilic interactions between the piperidine ring and surrounding residues (e.g., Leu105, Leu182, Tyr206) are also responsible for differing receptor affinities among derivatives. nih.gov

Acetylcholinesterase (AChE): Docking studies of N-substituted benzamide (B126) derivatives with a piperidine core have shown that these inhibitors can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. A significant hydrogen bond was observed between the carbonyl group of the ligand and the side chain of Tyr121 in the active site, which is a key interaction for potent inhibition. nih.gov

These detailed interaction studies highlight how modifications to the piperidine scaffold can fine-tune binding affinity and selectivity, guiding the optimization of lead compounds.

Allosteric Modulation or Orthosteric Binding

There is no specific information in the reviewed literature to suggest that 1-Boc-3-(4-fluoro-benzylamino)-piperidine or its derivatives function as allosteric modulators or engage in orthosteric binding with specific biological targets. Allosteric modulators bind to a site on a receptor or enzyme that is different from the primary (orthosteric) binding site, thereby altering the target's activity. While the piperidine scaffold is present in molecules known to interact with a variety of receptors, specific data on the binding mode of this compound is not available.

Disruption of Protein-Protein Interactions

Currently, there is no published research indicating that 1-Boc-3-(4-fluoro-benzylamino)-piperidine or its derivatives have been investigated for or shown to disrupt protein-protein interactions (PPIs). PPIs are crucial for many cellular processes, and their disruption is a therapeutic strategy in various diseases. Small molecules that inhibit PPIs are an active area of research. However, the role of this specific compound in that context has not been documented.

Cellular and Biochemical Assay Methodologies for Activity Assessment

Given the lack of specific biological activity data for 1-Boc-3-(4-fluoro-benzylamino)-piperidine, the following sections describe general methodologies that would be appropriate for assessing the potential activity of such a compound, should a biological target be identified.

In Vitro Efficacy and Potency Determination

To determine the in vitro efficacy and potency of a compound like 1-Boc-3-(4-fluoro-benzylamino)-piperidine, a variety of biochemical and cellular assays would be employed once a specific biological target or pathway is hypothesized.

Biochemical Assays: These assays directly measure the interaction of the compound with a purified biological target, such as an enzyme or receptor.

Enzyme Inhibition Assays: If the target is an enzyme, its activity can be measured in the presence and absence of the compound. The concentration of the compound that inhibits 50% of the enzyme's activity is known as the IC50 value, a measure of potency.

Binding Assays: Radioligand binding assays or fluorescence-based assays can be used to determine the affinity of the compound for a target receptor. The dissociation constant (Kd) is a common measure of binding affinity.

Cell-Based Assays: These assays measure the effect of the compound on cellular functions.

Reporter Gene Assays: These are used to measure the activation or inhibition of a specific signaling pathway.

Cell Viability/Proliferation Assays: Assays such as MTT or CellTiter-Glo can determine the effect of the compound on cell survival and growth.

The data from these assays would be used to generate dose-response curves to calculate key parameters like IC50 (for inhibition) or EC50 (for activation), which quantify the compound's potency.

Interactive Data Table: Hypothetical In Vitro Assay Data

Since no specific data exists for the target compound, the following is a hypothetical example of how such data might be presented.

| Assay Type | Target | Parameter | Value |

| Enzyme Inhibition | Kinase X | IC50 | 5.2 µM |

| Receptor Binding | GPCR Y | Kd | 850 nM |

| Cell Proliferation | Cancer Cell Line Z | GI50 | 12.5 µM |

Phenotypic Screening in Relevant Biological Systems

Phenotypic screening involves testing compounds in cell-based or whole-organism models of a disease to identify molecules that produce a desired biological effect, without prior knowledge of the specific molecular target.

For a novel compound like 1-Boc-3-(4-fluoro-benzylamino)-piperidine, a phenotypic screening approach could involve:

High-Content Imaging: This technique uses automated microscopy and image analysis to assess the effects of a compound on multiple cellular parameters, such as morphology, protein localization, and cell signaling.

Disease-Relevant Cell Models: The compound could be tested in primary cells from patients or in engineered cell lines that mimic a particular disease state. For example, if investigating potential neuroprotective effects, the compound might be tested in neuronal cells subjected to oxidative stress.

Model Organism Screens: Simple organisms like zebrafish or C. elegans can be used to screen for compounds that reverse a disease-related phenotype.

The results of phenotypic screens can reveal unexpected biological activities and provide the starting point for identifying the molecular mechanism of action.

Interactive Data Table: Hypothetical Phenotypic Screening Results

This table provides a hypothetical example of results from a phenotypic screen.

| Screening Model | Phenotype Measured | Observed Effect | Potency (EC50) |

| Neuronal Cell Line (Oxidative Stress Model) | Neurite Outgrowth | Increased neurite length | 2.5 µM |

| Macrophage Cell Line (Inflammation Model) | Cytokine Production (TNF-α) | Inhibition of TNF-α release | 7.8 µM |

Computational Chemistry and Cheminformatics in the Study of 1 Boc 3 4 Fluoro Benzylamino Piperidine

Molecular Docking Simulations for Binding Mode Prediction and Rational Design

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. In the context of 1-Boc-3-(4-fluoro-benzylamino)-piperidine, docking simulations are employed to predict how the molecule interacts with the binding site of a specific biological target, such as an enzyme or a receptor.

The process involves placing the flexible ligand (1-Boc-3-(4-fluoro-benzylamino)-piperidine) into the active site of a rigid or flexible protein target. A scoring function is then used to estimate the binding affinity and rank the different binding poses. These simulations can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and protein residues. For instance, docking studies on structurally related piperidine (B6355638) derivatives have been used to identify critical interactions with enzymes like acetylcholinesterase (AChE), where the piperidine ring geometry is crucial for maintaining binding. Similarly, simulations could predict the binding of this compound to targets like serotonin (B10506) or dopamine (B1211576) receptors.

The insights gained from docking are instrumental for rational drug design. By understanding the binding mode, medicinal chemists can modify the structure of the lead compound to enhance its affinity and selectivity. For example, if a simulation reveals an unoccupied hydrophobic pocket in the binding site, the 4-fluorobenzyl group might be modified to better fill this space, potentially increasing potency.

Below is a hypothetical data table illustrating the kind of results a molecular docking study might produce for this compound against three different kinase targets.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| Kinase A | -9.2 | MET793, LEU718, VAL726 | Hydrogen bond with MET793 (hinge), Hydrophobic interactions |

| Kinase B | -7.5 | LYS692, ASP810, CYS797 | Ionic bond with LYS692, Hydrogen bond with ASP810 |

| Kinase C | -8.1 | THR854, LEU844, PHE856 | Hydrogen bond with THR854, Pi-stacking with PHE856 |

This table contains simulated data for illustrative purposes.

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed understanding of the electronic structure and properties of a molecule, which are fundamental to its reactivity and interactions.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. jksus.orgresearchgate.net For 1-Boc-3-(4-fluoro-benzylamino)-piperidine, DFT calculations can determine the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and the electrostatic potential. pnrjournal.com

These calculations help in understanding the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of chemical stability; a large gap suggests high stability, while a small gap indicates higher reactivity. The locations of these orbitals highlight the sites prone to electrophilic and nucleophilic attack. For example, the fluorine atom's high electronegativity significantly influences the electron distribution across the benzyl (B1604629) ring, affecting its interaction with biological targets.

Natural Bond Orbital (NBO) analysis is used to study intramolecular and intermolecular bonding and interactions. It provides a detailed picture of charge transfer and hyperconjugative interactions within the molecule. researchgate.net For 1-Boc-3-(4-fluoro-benzylamino)-piperidine, NBO analysis can quantify the delocalization of electron density between filled and unfilled orbitals.

A key interaction that can be studied is hyperconjugation involving the fluorine atom and the piperidine ring, which can stabilize specific conformations. researchgate.net For instance, interactions between the C-H bonding orbitals and the C-F antibonding orbital (σCH→σ*CF) can influence the conformational preference of the fluorine substituent. researchgate.net Natural Population Analysis (NPA) complements this by providing a method for calculating the atomic charges, offering a more accurate representation of the charge distribution than simpler methods.

The biological activity of a flexible molecule like 1-Boc-3-(4-fluoro-benzylamino)-piperidine is highly dependent on its three-dimensional conformation. Exploring the conformational energy landscape using computational methods is crucial to identify low-energy, stable conformations that are likely to be biologically active.

The following table shows hypothetical relative energies for different conformers.

| Conformer | Piperidine Ring Conformation | Substituent Orientations | Relative Energy (kcal/mol) |

| 1 | Chair | 3-substituent Equatorial | 0.00 (Global Minimum) |

| 2 | Chair | 3-substituent Axial | +1.5 |

| 3 | Twist-Boat | - | +5.8 |

| 4 | Boat | - | +6.5 |

This table contains simulated data for illustrative purposes.

Molecular Dynamics Simulations for Dynamic Ligand-Target Interactions and Conformational Sampling

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. This allows for the study of the flexibility of both the ligand and the protein, providing a more realistic representation of the biological system.

For the complex of 1-Boc-3-(4-fluoro-benzylamino)-piperidine and its target protein, an MD simulation can:

Assess Binding Stability: Verify if the binding pose predicted by docking is stable over time.

Reveal Conformational Changes: Observe how the protein and ligand adapt to each other upon binding.

Characterize the Role of Water: Explicitly model the role of water molecules in mediating ligand-protein interactions.

Estimate Binding Free Energy: Use advanced computational methods (like MM/PBSA or free energy perturbation) to provide a more accurate estimation of binding affinity.

MD simulations can also be used to explore the conformational landscape of the unbound ligand in solution, providing insights into the range of shapes it can adopt before binding to its target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a cheminformatics technique used to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov If a set of analogs of 1-Boc-3-(4-fluoro-benzylamino)-piperidine with measured biological activities were available, a QSAR model could be developed.

The process involves calculating a variety of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure, including:

Physicochemical properties: LogP (lipophilicity), molecular weight, polar surface area.

Electronic properties: Dipole moment, atomic charges.

Topological descriptors: Molecular connectivity indices.

3D descriptors: Steric parameters (e.g., molecular volume).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a model that correlates a combination of these descriptors with the observed activity. nih.gov A robust QSAR model can be used to predict the activity of new, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts and guiding the design of more potent molecules. nih.gov

Chemoinformatic Tools for Fragment-Based Drug Discovery and Lead Optimization

In modern drug development, chemoinformatic tools are indispensable for accelerating the journey from an initial chemical entity to a viable drug candidate. For a molecule such as 1-Boc-3-(4-fluoro-benzylamino)-piperidine, these computational approaches are critical in the context of fragment-based drug discovery (FBDD) and the subsequent lead optimization process. FBDD identifies low-molecular-weight ligands (fragments) that bind weakly to a biological target, which are then systematically elaborated into more potent lead compounds. nih.gov

The core structure of 1-Boc-3-(4-fluoro-benzylamino)-piperidine, a substituted piperidine, is of significant interest in FBDD. Fluorinated piperidines, in particular, are valued as three-dimensional (3D) fragments for their ability to explore chemical space more effectively than flat, aromatic compounds. nih.gov Chemoinformatic analysis plays a crucial role in evaluating the suitability of such fragments and guiding their optimization.

A key application of chemoinformatics is the in silico evaluation of a fragment library's properties. For fluorinated piperidines, computational tools can predict physicochemical characteristics that are critical for drug development. For instance, the basicity (pKa) of the piperidine nitrogen is a crucial parameter; high basicity can be linked to off-target effects, such as binding to hERG channels, which can lead to cardiac toxicity. The strategic placement of fluorine atoms can modulate this basicity. Computational pKa calculations allow researchers to prioritize fragments with a more favorable profile before their synthesis. nih.gov

Further chemoinformatic assessments for fragments include evaluating their "lead-likeness" and three-dimensionality. Metrics such as the fraction of sp3-hybridized carbons (Fsp3) and Plane of Best Fit (PBF) are calculated to ensure fragments possess the structural complexity needed to form specific, high-quality interactions with a protein target. nih.gov

The table below illustrates the type of chemoinformatic analysis that would be applied to a library of fragments based on the fluorinated piperidine scaffold.

| Fragment Scaffold | Calculated pKa | Lead-Likeness (Rule of Three) | Fsp3 | Notes |

| Piperidine | 11.2 | Compliant | 1.00 | High basicity, may pose liability. |

| 3-Fluoropiperidine | 9.8 | Compliant | 1.00 | Fluorine substitution lowers basicity. |

| 4-Fluoropiperidine | 10.1 | Compliant | 1.00 | Positional isomer with altered electronic effects. |

| N-Benzylpiperidine | 9.0 | Non-compliant (MW > 300) | 0.57 | Serves as a reference for a more complex structure. |

Once a fragment hit is identified and validated, the process of lead optimization begins. This stage involves modifying the fragment's chemical structure to enhance its binding affinity, selectivity, and pharmacokinetic properties. Computational chemistry is central to this process. Structure-based drug design, utilizing techniques like molecular docking and molecular dynamics simulations, allows researchers to visualize how a fragment and its elaborated derivatives interact with the target protein. nih.govrsc.org

For a compound like 1-Boc-3-(4-fluoro-benzylamino)-piperidine, docking studies would predict the binding mode and affinity, highlighting key interactions such as hydrogen bonds and hydrophobic contacts. The 4-fluorobenzyl group, for example, could be explored for its interactions within a specific pocket of the target protein. These simulations guide synthetic chemistry efforts by suggesting modifications that are most likely to improve potency. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful chemoinformatic tool used in lead optimization. nih.gov By analyzing a series of related compounds, QSAR models establish a mathematical correlation between chemical structure and biological activity. tandfonline.com For piperidine derivatives, 2D and 3D autocorrelation descriptors can be used to build robust QSAR models that predict the inhibitory activity of newly designed compounds. nih.govtandfonline.com This allows for the virtual screening of potential modifications, prioritizing the synthesis of only the most promising candidates.

The following table demonstrates how computational data might be used to rank potential lead compounds derived from a piperidine-based fragment.

| Compound ID | Modification from Fragment | Predicted Binding Affinity (kcal/mol) | QSAR Predicted pIC50 | Key Predicted Interaction |

| Lead-001 | Addition of 4-fluoro-benzylamino group | -8.5 | 7.2 | H-bond with Asp105 |

| Lead-002 | Addition of 3-chloro-benzylamino group | -8.2 | 6.9 | Altered hydrophobic interaction |

| Lead-003 | Replacement of Boc with methylsulfonyl | -7.9 | 6.5 | Removal of steric bulk, new polar contact |

| Lead-004 | Addition of 4-methoxy-benzylamino group | -9.1 | 7.8 | Additional H-bond with Ser108 |

Through the iterative application of these chemoinformatic tools—from initial fragment evaluation to the guided optimization of lead compounds—molecules like 1-Boc-3-(4-fluoro-benzylamino)-piperidine serve as valuable building blocks in the design of novel therapeutics.

Advanced Applications and Future Research Perspectives

Development of Novel Synthetic Routes for Diversification of the Scaffold

The ability to generate a wide array of derivatives from a core scaffold is fundamental to medicinal chemistry. Future research will likely focus on developing more efficient and diverse synthetic pathways to analogs of 1-Boc-3-(4-fluoro-benzylamino)-piperidine. Current methods for creating substituted piperidines often involve multi-step processes, such as the hydrogenation of pyridine (B92270) precursors, ring-closing metathesis, or cyclization of amino acid derivatives. rsc.orgnih.gov

Future synthetic strategies could focus on:

Enzymatic Cascades: Utilizing biocatalysts like imine reductases (IREDs) and galactose oxidase (GOase) can provide highly enantioselective routes to chiral 3-aminopiperidines from readily available amino acid-derived precursors. rsc.orgrsc.org This approach avoids harsh reagents and can simplify purification processes.

Late-Stage Functionalization: Developing methods to directly modify the piperidine (B6355638) ring or the benzyl (B1604629) group after the core scaffold is assembled would enable rapid generation of analogs. This could involve C-H activation techniques to introduce new substituents at various positions.

Combinatorial Approaches: Employing parallel synthesis techniques where different aldehydes are reacted with the 3-aminopiperidine core (after Boc-deprotection) can quickly generate large libraries of compounds for high-throughput screening.

| Synthetic Strategy | Description | Key Advantage |

|---|---|---|

| Enzymatic Asymmetric Synthesis | Use of enzymes like transaminases or imine reductases to create the chiral amine center. scispace.com | High stereoselectivity, mild reaction conditions. |

| Palladium-Catalyzed Amination | Coupling of a 3-aminopiperidine precursor with various aryl or heteroaryl halides. | Broad substrate scope, allowing for diverse aromatic groups. |

| Reductive Amination | Reaction of a 3-oxopiperidine precursor with a diverse library of primary amines, including various substituted benzylamines. | Straightforward, high functional group tolerance. |

| Ring-Closing Metathesis | Construction of the piperidine ring from acyclic precursors, allowing for the introduction of substituents prior to cyclization. | High control over substitution patterns on the piperidine ring. |

Design of Advanced Derivatives with Enhanced Target Selectivity or Potency

The core structure of 1-Boc-3-(4-fluoro-benzylamino)-piperidine offers numerous points for modification to enhance biological activity. Structure-activity relationship (SAR) studies are crucial for systematically exploring how changes to the molecule's structure affect its interaction with biological targets. drugdesign.org

Key areas for derivatization include:

Aromatic Ring Substitution: The fluorine atom on the benzyl group can be moved to the ortho- or meta-positions, or replaced with other substituents (e.g., chloro, methyl, methoxy (B1213986) groups). This can modulate electronic properties and hydrophobic interactions, potentially improving binding affinity and selectivity for a target protein.

Piperidine Ring Modification: Introducing substituents on the piperidine ring can alter the molecule's conformation and three-dimensional shape, which is critical for fitting into a protein's binding site. nih.gov The position of substitution on the piperidine ring is known to significantly impact the potency of drug candidates. thieme-connect.com

Linker Variation: The benzyl group itself can be replaced with other linkers, such as different aryl, heteroaryl, or even aliphatic chains, to explore new binding interactions with a target.

Optimization of these structural elements can lead to derivatives with improved potency, better selectivity against off-target proteins, and enhanced pharmacokinetic properties. nih.govmdpi.com

| Modification Site | Potential Changes | Anticipated Outcome |

|---|---|---|

| Fluorobenzyl Group | Alter fluorine position (ortho, meta); Add/replace with other substituents (Cl, Br, CH3, OCH3). | Modulate binding affinity, selectivity, and metabolic stability. researchgate.net |

| Piperidine Ring | Introduce alkyl or polar groups at positions 2, 4, 5, or 6. | Improve potency and selectivity by optimizing conformational fit to the target. thieme-connect.com |

| Amine Linker | Replace benzylamine (B48309) with other aryl- or heteroaryl-methylamines. | Explore new binding pockets and interactions. |

| Boc-Protecting Group | Replace with other N-substituents after deprotection. | Introduce vectors for further functionalization or interaction with the target. |

Exploration of Undiscovered Biological Activities and Therapeutic Indications

The piperidine scaffold is a privileged structure in medicinal chemistry, found in drugs targeting a wide range of diseases. nih.govresearchgate.net Derivatives of this core could be screened against various biological targets to uncover new therapeutic uses.

Potential therapeutic areas for exploration include:

Central Nervous System (CNS) Disorders: Piperidine derivatives are common in drugs for CNS conditions like Alzheimer's disease, pain, and psychiatric disorders. ajchem-a.comnih.govresearchgate.net The lipophilicity of the 1-Boc-3-(4-fluoro-benzylamino)-piperidine scaffold suggests it could be optimized for brain penetration.

Oncology: Many anticancer agents incorporate piperidine rings. researchgate.net Derivatives could be tested for activity against kinases, protein-protein interactions, or other targets relevant to cancer.

Infectious Diseases: The piperidine nucleus is also a component of various antiviral, antibacterial, and antifungal agents. researchgate.net

Metabolic Diseases: Recent research has identified piperidine derivatives as potential inhibitors of enzymes like pancreatic lipase (B570770) for the treatment of obesity. mdpi.com

Systematic screening of a library of derivatives in phenotypic assays and against specific enzyme and receptor panels could reveal novel and unexpected biological activities.

Integration with Cutting-Edge Drug Discovery Paradigms

The modular nature of 1-Boc-3-(4-fluoro-benzylamino)-piperidine makes it an attractive scaffold for integration into modern drug discovery platforms, such as targeted protein degradation and covalent inhibition.

Covalent Inhibitor Design: Covalent inhibitors form a permanent bond with their target protein, often leading to increased potency and duration of action. nih.gov The 1-Boc-3-(4-fluoro-benzylamino)-piperidine scaffold could be modified to include a "warhead"—a mildly reactive electrophilic group. This warhead could be positioned to react with a nearby nucleophilic amino acid (like cysteine) in the target protein's binding site, creating a covalent bond. The piperidine and fluorobenzyl groups would serve to selectively guide the inhibitor to the correct target. acs.org

Application as Chemical Probes for Biological Pathway Elucidation

Chemical probes are essential tools for studying biology. They are small molecules designed to interact with a specific protein target, allowing researchers to investigate that protein's function in cells and organisms. Derivatives of 1-Boc-3-(4-fluoro-benzylamino)-piperidine could be developed into valuable chemical probes. nbinno.com

This could be achieved by:

Attaching a Reporter Tag: A fluorescent dye, a biotin (B1667282) tag, or a clickable alkyne group could be appended to the scaffold. This would allow for visualization of the target protein within a cell, or for its isolation and identification (pull-down experiments).

Developing Photoaffinity Probes: Incorporating a photo-reactive group would allow the probe to be permanently cross-linked to its target protein upon exposure to UV light. This is a powerful technique for unambiguously identifying the cellular targets of a bioactive compound.

By using such probes, researchers could elucidate the mechanism of action of any newly discovered bioactive derivatives and gain deeper insights into complex biological pathways. nbinno.com

Q & A

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.